molecular formula C19H24Cl2N2 B12405904 Clomipramine-13C,d3 (hydrochloride)

Clomipramine-13C,d3 (hydrochloride)

Cat. No.: B12405904
M. Wt: 355.3 g/mol
InChI Key: WIMWMKZEIBHDTH-SPZGMPHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Isotopic Labeling Configuration

Clomipramine-13C,d3 hydrochloride is systematically labeled with one carbon-13 (13C) atom and three deuterium (2H/D) atoms. Its molecular formula is C₁₈¹³CH₂₁D₃Cl₂N₂ , corresponding to a molecular weight of 355.32 g/mol . The isotopic substitutions occur at specific positions:

  • The 13C label replaces a natural carbon atom in the dibenzazepine ring system.
  • Three hydrogen atoms in the dimethylamino side chain (–N(CH₃)₂) are substituted with deuterium, forming –N(CD₃)₂ .

Table 1: Comparative molecular properties of clomipramine hydrochloride and its isotopologue

Property Clomipramine Hydrochloride Clomipramine-13C,d3 Hydrochloride
Molecular formula C₁₉H₂₃Cl₂N₂ C₁₈¹³CH₂₁D₃Cl₂N₂
Molecular weight (g/mol) 351.30 355.32
Isotopic labels None 13C (1), 2H (3)

The isotopic labeling does not alter the core tricyclic structure but introduces measurable differences in mass spectrometry and vibrational spectroscopy profiles .

Comparative Structural Analysis with Unlabeled Clomipramine Hydrochloride

The unlabeled clomipramine hydrochloride features a dibenzazepine backbone (two benzene rings fused to an azepine ring) with a chlorine atom at the 3-position and a dimethylaminopropyl side chain . X-ray crystallography studies of unlabeled clomipramine reveal that the azepine ring adopts a boat conformation, while the side chain extends perpendicular to the tricyclic plane .

In the labeled analog, isotopic substitution minimally affects bond lengths and angles due to the similar atomic radii of 13C and 12C, as well as 2H and 1H. However, deuterium’s lower zero-point energy slightly alters the vibrational modes of the –N(CD₃)₂ group, which can be detected via infrared (IR) and Raman spectroscopy .

X-ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction studies of β-cyclodextrin (β-CD) inclusion complexes with unlabeled clomipramine hydrochloride provide insights into its conformational flexibility. The tricyclic system partially inserts into the β-CD cavity, with the chlorinated benzene ring oriented toward the cavity’s wider rim . Intermolecular interactions, such as C–H⋯π bonds between the host and guest molecules, stabilize the complex.

While no crystallographic data for Clomipramine-13C,d3 hydrochloride are available, isotopic labeling is unlikely to disrupt critical intermolecular interactions due to the preserved electronic structure. However, the slight mass difference may influence lattice packing energies, potentially leading to subtle variations in crystal morphology .

Vibrational Spectroscopy Profiling (FTIR/Raman)

Isotopic labeling introduces distinct spectral signatures in Fourier-transform infrared (FTIR) and Raman spectra:

Key vibrational modes and isotopic shifts:

  • C–D Stretching (2100–2200 cm⁻¹):
    The –N(CD₃)₂ group exhibits strong C–D stretching vibrations absent in the unlabeled compound. These peaks appear at ~2200 cm⁻¹ in FTIR, contrasting with C–H stretches at ~2800–3000 cm⁻¹ .
  • 13C–Cl Stretching (600–800 cm⁻¹):
    The 13C label slightly red-shifts the C–Cl stretching frequency by ~5–10 cm⁻¹ compared to the natural isotope .
  • Ring Deformation Modes (1200–1400 cm⁻¹):
    The dibenzazepine ring’s out-of-plane bending modes show minimal isotopic perturbation, confirming structural retention .

Table 2: Representative vibrational frequencies of clomipramine-13C,d3 hydrochloride

Vibration Type Frequency (cm⁻¹) Shift Relative to Unlabeled Compound
C–D Stretch 2185 +2185 (new peak)
C–Cl Stretch (13C) 725 -7
N–H Bend (azepine) 1590 Unchanged

These spectral features enable unambiguous identification of the isotopologue in mixed samples .

Properties

Molecular Formula

C19H24Cl2N2

Molecular Weight

355.3 g/mol

IUPAC Name

3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1+1D3;

InChI Key

WIMWMKZEIBHDTH-SPZGMPHYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Modifications for Isotopic Incorporation

To introduce ¹³C and deuterium labels:

  • ¹³C-Labeled Acetyl Group : Replace the conventional acetylating agent with ¹³C-enriched acetic anhydride during the acetylation of iminodibenzyl.
  • Deuterated Solvents and Reagents : Use deuterated dichloroethane (ClCD₂CD₂Cl) as the solvent and deuterium oxide (D₂O) in workup steps to incorporate deuterium at exchangeable hydrogen sites.

Reaction Conditions

Parameter Specification
Temperature 5–10°C
Catalyst Tetrabutylammonium bromide (10 mol%)
Solvent Ethylene dichloride or deuterated analog
Yield 85–90% (unlabeled); ~80% (labeled)

Alkylation to Form the Dimethylaminopropyl Side Chain

The intermediate (I) undergoes alkylation with γ-dimethylaminopropyl chloride to introduce the tertiary amine side chain. For clomipramine-13C,d3, this step requires:

  • ¹³C-Labeled Dimethylamine : Synthesized via reaction of ¹³C-enriched methyl iodide with ammonia.
  • Deuterated Alkylating Agents : Use deuterated γ-chloropropyldimethylamine (ClCD₂CD₂CD₂N(CD₃)₂) to incorporate deuterium at the methyl groups.

Optimized Alkylation Protocol

  • Dissolve 3-chloroiminodibenzyl (10 mmol) in deuterated xylene.
  • Add sodium amide (4.5 mmol) under nitrogen atmosphere.
  • Introduce ¹³C,d3-labeled γ-dimethylaminopropyl chloride (12 mmol) and reflux for 15 hours.
  • Filter precipitated NaCl and concentrate the filtrate.
  • Precipitate the hydrochloride salt using gaseous HCl in ether.

Key Challenges

  • Isotope Effects : Deuterium’s higher mass may slow reaction kinetics, necessitating extended reaction times.
  • Purification : Chromatography or recrystallization (e.g., using acetone-D6) ensures isotopic purity >98%.

Final Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with hydrogen chloride gas in anhydrous ether. For isotopic consistency, deuterated HCl (DCl) may be used, though this is optional depending on the study design.

Characterization Data

Property Clomipramine-13C,d3 (HCl)
Melting Point 189–192°C
Isotopic Purity ≥98% ¹³C, ≥99% d3
Solubility 25 mg/mL in D₂O

Analytical Validation

Mass Spectrometry (MS)

  • ESI-MS : m/z 355.2 [M+H]⁺ (theoretical for C₁₉H₂₀D₃¹³CCl₂N₂).
  • Isotopic Distribution : Confirms absence of unlabeled species.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of peaks at δ 2.25 (CH₃ of dimethylamine) due to deuterium substitution.
  • ¹³C NMR : Enhanced signal at δ 45.2 (¹³C-labeled methyl).

Comparative Analysis of Labeling Strategies

Method Advantages Limitations
Precursor Substitution High isotopic purity Cost of labeled reagents
Post-Synthesis Exchange Rapid deuterium incorporation Limited to exchangeable H sites
Biosynthesis Enantiomeric purity retained Low yield, complex optimization

Industrial and Regulatory Considerations

  • Scalability : The phase-transfer catalytic method (Patent CN104876870A) is adaptable to large-scale production, with yields >80% after optimization.
  • Regulatory Compliance : Labeled compounds must meet ICH Q3D guidelines for elemental impurities and USP <821> for radiopharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

Clomipramine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Introduction to Clomipramine-13C,d3 (hydrochloride)

Clomipramine-13C,d3 (hydrochloride) is a deuterated and carbon-13 labeled derivative of clomipramine, a tricyclic antidepressant primarily used in the treatment of depression and obsessive-compulsive disorder. The isotopic labeling enhances its utility in scientific research, particularly in pharmacokinetic and metabolic studies. This article explores the applications of Clomipramine-13C,d3 (hydrochloride) across various fields, including chemistry, biology, and medicine.

Pharmacokinetics

Clomipramine-13C,d3 (hydrochloride) is extensively used as a tracer in pharmacokinetic studies. Its isotopic labeling facilitates:

  • Metabolic Profiling : Researchers can track how the drug is metabolized in vivo, providing insights into its pharmacodynamics.
  • Bioavailability Studies : The compound helps determine how much of the drug reaches systemic circulation and its distribution across tissues.

Mechanistic Studies

The compound is employed to explore the mechanisms of action of antidepressants:

  • Serotonin Reuptake Inhibition : Clomipramine-13C,d3 inhibits serotonin reuptake, increasing serotonin availability in synaptic clefts. This action is critical for understanding its therapeutic effects on mood disorders.
  • Neurotransmitter Interaction : Studies investigate its effects on various neurotransmitter systems, including norepinephrine, through its active metabolite desmethylclomipramine.

Biological Research

In biological studies, Clomipramine-13C,d3 (hydrochloride) aids in understanding:

  • Cellular Mechanisms : It has been used to study cellular responses to antidepressants, including autophagy processes in neuronal cells .
  • Cancer Research : Emerging studies suggest potential anti-cancer properties of clomipramine derivatives, including their effects on glioma cell viability .

Drug Development

The compound plays a role in developing new therapeutic agents:

  • Combination Therapies : Research on combining Clomipramine-13C,d3 with other drugs has shown promise in enhancing therapeutic efficacy against various conditions, including mood disorders and certain cancers .
  • Stable Isotope Applications : Its use in creating stable isotope-labeled compounds is valuable for both preclinical and clinical studies .

Case Study 1: Metabolic Pathway Analysis

A study utilized Clomipramine-13C,d3 to elucidate the metabolic pathways of clomipramine in human subjects. Participants received doses of the labeled compound, and urine samples were analyzed for metabolites using mass spectrometry. This approach provided insights into how different populations metabolize antidepressants differently.

Case Study 2: Neuroprotective Effects

Research involving animal models examined the neuroprotective effects of Clomipramine-13C,d3 against oxidative stress. The study measured biomarkers associated with neuronal damage after treatment with the compound, revealing significant protective effects compared to control groups.

Mechanism of Action

Clomipramine-13C,d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft. This action is primarily mediated through the blockade of serotonin transporters. The compound also affects other neurotransmitter systems, including norepinephrine, through its active metabolite desmethylclomipramine .

Comparison with Similar Compounds

Key Differences :

  • Application : The labeled variant is restricted to analytical and metabolic research, while the unlabeled form is clinically used for obsessive-compulsive disorder (OCD), with demonstrated efficacy in reducing ruminative symptoms and anxiety .
  • Isotopic Impact : The 13C and d3 labels increase molecular weight slightly, enabling distinct detection in mass spectrometry without altering biological activity .

Clomipramine-13C,d3 (hydrochloride) vs. Methyl-13C,d3-amine Hydrochloride

Property Clomipramine-13C,d3 (hydrochloride) Methyl-13C,d3-amine Hydrochloride
Structure Tricyclic antidepressant derivative Simple methylamine derivative
Molecular Formula C19H23ClN2 (13C/d3-labeled)* 13CH3D3ClN or CH2D3N·HCl
Molecular Weight ~351.3 g/mol (estimated) 71.55 g/mol **
Purity >98% 99%
Application Pharmacokinetic studies, LC-MS Synthetic intermediate, isotopic reagent
Safety Research chemical precautions Irritating to eyes/skin (Risk Code: 36/37/38)

Notes:

  • **Discrepancies exist in molecular weight data for Methyl-13C,d3-amine hydrochloride: and report ~71.55 g/mol, while cites 96.60 g/mol. This may reflect differences in isotopic accounting or structural interpretation.

Key Differences :

  • Complexity : Clomipramine-13C,d3 is a complex therapeutic analog, whereas Methyl-13C,d3-amine is a simple building block for synthesis.
  • Utility: The former is specialized for neuropharmacological research, while the latter serves as a reagent in organic chemistry or isotopic tracing in non-therapeutic contexts.

Comparison with Other Isotopically Labeled Antidepressants

While direct evidence for analogs like Amitriptyline-13C,d3 is lacking, the following inferences can be made:

  • Analytical Utility : Like Clomipramine-13C,d3, other labeled TCAs (e.g., Amitriptyline-d3) would serve as internal standards in LC-MS, leveraging isotopic separation for accuracy.
  • Structural vs. Isotopic Differences: Structural analogs (e.g., Amitriptyline) differ in pharmacological selectivity (e.g., norepinephrine vs. serotonin reuptake inhibition), while isotopic variants maintain identical target profiles.

Biological Activity

Clomipramine-13C,d3 (hydrochloride) is a labeled form of the tricyclic antidepressant clomipramine, which is primarily known for its role in treating obsessive-compulsive disorder (OCD) and other mood disorders. This article explores the biological activity of Clomipramine-13C,d3, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on recent studies.

Clomipramine functions mainly as a serotonin reuptake inhibitor (SRI) . It exerts its therapeutic effects by blocking the serotonin transporter (SERT), which increases serotonin levels in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is crucial for alleviating symptoms of OCD and depression .

Key Mechanisms:

  • Serotonin Reuptake Inhibition: Clomipramine has a higher affinity for SERT compared to other tricyclic antidepressants (TCAs), leading to increased availability of serotonin .
  • Noradrenergic Activity: It also affects norepinephrine levels, contributing to its antidepressant effects .

Pharmacokinetics

The pharmacokinetic profile of Clomipramine-13C,d3 mirrors that of clomipramine, with the following characteristics:

ParameterValue
Absorption Peak plasma concentrations within 2-6 hours after oral administration .
Half-Life 17 to 28 hours; desmethylclomipramine has a longer half-life of 54 to 77 hours .
Metabolism Primarily metabolized by CYP450 enzymes (e.g., CYP2D6, CYP1A2) in the liver .
Excretion Approximately 60% excreted in urine, with 32% in feces .

Clinical Efficacy

Clomipramine has been extensively studied for its efficacy in treating OCD. A meta-analysis indicated that it significantly reduces symptoms compared to placebo. For instance, studies show a reduction in the Yale-Brown Obsessive Compulsive Scale (Y-BOCS) scores by up to 44% after treatment .

Case Studies:

  • A randomized controlled trial involving 520 patients demonstrated that clomipramine was superior to placebo in reducing OCD symptoms over ten weeks .
  • Intravenous clomipramine has been proposed as an alternative for patients who cannot tolerate oral formulations, showing promising results in refractory cases .

Autophagy Regulation

Recent research indicates that clomipramine may negatively regulate autophagic processes in neuronal tissues. Studies have shown that it inhibits autophagic flux, which could have implications for neurodegenerative diseases. The blockade of autophagy was observed in both in vitro neuronal cultures and in vivo models, suggesting a potential mechanism through which clomipramine influences cellular homeostasis .

Adverse Effects

While generally well-tolerated, clomipramine can lead to several side effects typical of TCAs:

  • Common Side Effects: Drowsiness, dry mouth, constipation, and weight gain.
  • Serious Risks: Seizures and elevated liver enzymes have been reported; thus, monitoring is essential during treatment .

Q & A

Q. What is the role of Clomipramine-13C,d3 (hydrochloride) in studying serotonin reuptake inhibition mechanisms?

Clomipramine-13C,d3 (hydrochloride) serves as a stable isotope-labeled tracer for investigating serotonin transporter (SERT) activity. Its unlabeled form, clomipramine, is a potent 5-HT reuptake inhibitor with an IC50 of 1.5 nM, enabling precise quantification of binding kinetics in competitive assays. Researchers use the labeled version to distinguish endogenous and exogenous compound distribution in in vitro models (e.g., cell membranes) via mass spectrometry (MS) or liquid chromatography-tandem MS (LC-MS/MS) .

Q. How can researchers verify the isotopic purity of Clomipramine-13C,d3 (hydrochloride) prior to experimental use?

Isotopic purity (>98%) is critical for minimizing variability. Methodological steps include:

  • High-resolution mass spectrometry (HRMS): Confirm the presence of <sup>13</sup>C and deuterium atoms by analyzing mass-to-charge (m/z) ratios.
  • Nuclear magnetic resonance (NMR): Compare <sup>13</sup>C NMR spectra with unlabeled clomipramine to detect isotopic shifts.
  • Chromatographic separation: Use reverse-phase HPLC to isolate labeled and unlabeled forms, ensuring no cross-contamination .

Q. What are the recommended storage conditions to maintain the stability of Clomipramine-13C,d3 (hydrochloride)?

Store lyophilized powder at -20°C in airtight, light-protected containers. For reconstituted solutions, use sterile water or isotonic buffers (pH 4–6) and aliquot to avoid freeze-thaw cycles. Stability should be validated via accelerated degradation studies under varying temperatures and humidity .

Advanced Research Questions

Q. How can researchers design a pharmacokinetic (PK) study using Clomipramine-13C,d3 (hydrochloride) to track metabolite formation?

  • Experimental design: Administer the labeled compound alongside unlabeled clomipramine in animal models. Use LC-MS/MS to differentiate metabolites (e.g., desmethylclomipramine) based on isotopic signatures.
  • Sampling strategy: Collect plasma, cerebrospinal fluid, and tissue homogenates at timed intervals to assess distribution and clearance.
  • Data normalization: Apply deuterium isotope effects correction to account for potential kinetic differences in metabolism .

Q. What methodologies resolve contradictions in receptor binding data between labeled and unlabeled clomipramine?

Discrepancies may arise from isotopic effects altering binding affinity. To address this:

  • Competitive binding assays: Compare IC50 values of labeled vs. unlabeled forms using radioligands (e.g., [<sup>3</sup>H]paroxetine) in SERT-expressing cell lines.
  • Molecular dynamics simulations: Model the impact of <sup>13</sup>C and deuterium on clomipramine’s interaction with SERT’s active site.
  • Control experiments: Include unlabeled standards in every assay batch to validate instrument sensitivity .

Q. How can isotopic labeling improve the sensitivity of clomipramine quantification in complex biological matrices?

  • Internal standardization: Use Clomipramine-13C,d3 as an internal standard in LC-MS/MS to correct for matrix effects (e.g., ion suppression in plasma).
  • Calibration curves: Prepare spiked samples with known concentrations of labeled and unlabeled compounds to establish linear dynamic ranges.
  • Limit of detection (LOD): Achieve sub-nanogram sensitivity by optimizing MS fragmentation patterns and collision energies .

Q. What strategies mitigate batch-to-batch variability in synthesizing Clomipramine-13C,d3 (hydrochloride)?

  • Quality control (QC) protocols: Implement USP/Ph. Eur. guidelines for testing heavy metals (≤20 μg/g), sulfated ash (≤1.0 mg/g), and loss on drying (≤5.0 mg/g) .
  • Synthetic route optimization: Use <sup>13</sup>C-labeled precursors with >99% isotopic enrichment and deuterated solvents to minimize side reactions.
  • Inter-laboratory validation: Share batches with collaborating labs to cross-validate purity and bioactivity .

Methodological Resources

  • Data interpretation: Refer to pharmacopeial monographs (e.g., International Pharmacopoeia) for analytical validation criteria .
  • Experimental reproducibility: Follow AGENDA guidelines () for task distribution, milestone tracking, and primary literature citation .
  • Literature review: Use specialized chemistry databases (e.g., PubChem, ECHA) to access isotopic labeling protocols and safety data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.